molecular formula C10H16O3 B14305446 2-Hydroxy-3-methoxy-4,4,5,5-tetramethylcyclopent-2-en-1-one CAS No. 112575-69-6

2-Hydroxy-3-methoxy-4,4,5,5-tetramethylcyclopent-2-en-1-one

Cat. No.: B14305446
CAS No.: 112575-69-6
M. Wt: 184.23 g/mol
InChI Key: RCRTULWQXCCALF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-4,4,5,5-tetramethylcyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with hydroxy, methoxy, and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxy-4,4,5,5-tetramethylcyclopent-2-en-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-2,3-bis(hydroxylamino)butane with 3-methoxy-4-hydroxybenzaldehyde in methanol . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-4,4,5,5-tetramethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-Hydroxy-3-methoxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-4,4,5,5-tetramethylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methoxybenzoic acid: Similar in structure but with a benzoic acid core.

    4-Hydroxy-3-methoxyphenyl derivatives: Share the methoxy and hydroxy functional groups but differ in the core structure.

Uniqueness

2-Hydroxy-3-methoxy-4,4,5,5-tetramethylcyclopent-2-en-1-one is unique due to its cyclopentene ring with tetramethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

112575-69-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-hydroxy-3-methoxy-4,4,5,5-tetramethylcyclopent-2-en-1-one

InChI

InChI=1S/C10H16O3/c1-9(2)7(12)6(11)8(13-5)10(9,3)4/h11H,1-5H3

InChI Key

RCRTULWQXCCALF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=O)C1(C)C)O)OC)C

Origin of Product

United States

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